5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-6-8(13)4-5-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBPDHHRSAYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity of the Thiol Group
The thiol group participates in alkylation, oxidation, and nucleophilic substitution reactions:
Mechanistic Insights :
- Alkylation occurs at the sulfur atom due to its nucleophilicity.
- Oxidation to disulfides is reversible under reducing conditions .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition reactions:
Electrophilic Substitution
- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 (adjacent to sulfur) .
- Halogenation : Br₂ in CCl₄ adds bromine to the triazole ring (position 1 or 2) .
Cycloaddition Reactions
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the ethyl group to form triazole-linked conjugates .
Modification of the Dichlorophenoxyethyl Side Chain
The phenoxy group participates in:
- Ether Cleavage : HI (concentrated) removes the ethyl group, yielding phenolic derivatives .
- Electrophilic Aromatic Substitution : Chlorine substituents direct further halogenation or sulfonation.
Coupling Reactions for Hybrid Molecules
The compound serves as a scaffold for synthesizing pharmacologically active hybrids:
- Schiff Base Formation : Condensation with aldehydes/ketones forms hydrazone derivatives (e.g., antifungal agents) .
- Metal Complexation : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, enhancing bioactivity .
Example Reaction :Yield : 68% (R = 4-nitrophenyl) .
Stability and Degradation Pathways
- Thermal Stability : Decomposes above 230°C, releasing HCl and SO₂ .
- Photodegradation : UV light induces cleavage of the C–S bond in the thiol group .
Critical Research Findings
Scientific Research Applications
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
Table 1: Key Structural and Physical Properties of Analogs
*Estimated based on analogs.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound's 2,5-dichlorophenoxy group increases polarity and stability compared to methyl-substituted analogs (e.g., 667413-67-4) . Steric Hindrance: The ethyl linker in the target compound may reduce reactivity compared to methyl-linked analogs (e.g., 1006348-94-2) .
Example Procedure for Target Compound:
While explicit details are unavailable, analogs suggest the following steps:
Synthesis of 4-ethyl-4H-1,2,4-triazole-3-thiol.
Alkylation with 1-(2,5-dichlorophenoxy)ethyl chloride in ethanol with NaOEt .
Yield Challenges: Bulky substituents (e.g., 2,5-dichlorophenoxyethyl) may reduce reaction efficiency compared to smaller groups (e.g., methyl) .
Key Insights:
- Chlorine Substituents: The target compound's dichlorophenoxy group may enhance binding to hydrophobic enzyme pockets (e.g., kinases) compared to non-halogenated analogs .
Stability and Commercial Viability
- Stability : Chlorine substituents may improve oxidative stability but increase molecular weight, affecting bioavailability.
- Commercial Status : The target compound and close analogs (e.g., 1006348-94-2) are discontinued, likely due to synthesis complexity or insufficient efficacy in early studies .
Biological Activity
5-[1-(2,5-Dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (commonly referred to as DCTET) is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of DCTET, focusing on its antibacterial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
DCTET has the following chemical formula: . It is characterized by the presence of a triazole ring and a thiol group, which contribute to its biological activity. The structural features can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.22 g/mol |
| CAS Number | 862655-04-7 |
| Hazard Classification | Irritant |
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. DCTET's antibacterial activity has been assessed against various bacterial strains. A study indicated that triazole compounds demonstrate selective inhibition against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial DNA synthesis.
Case Studies
- Antibacterial Efficacy : In vitro studies have demonstrated that DCTET exhibits potent activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for DCTET were found to be comparable to those of established antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism underlying the antibacterial activity involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies revealed that DCTET binds effectively to the active site of DNA gyrase, leading to its inhibition .
Anticancer Activity
DCTET has also been evaluated for its anticancer potential. Recent studies have highlighted its cytotoxic effects against various cancer cell lines.
Research Findings
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of DCTET on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, it was found that DCTET exhibited significant cytotoxicity, particularly against melanoma cells .
- Selectivity Towards Cancer Cells : Further investigations indicated that DCTET displayed a higher selectivity towards cancerous cells compared to normal cells. This selectivity suggests potential for use in targeted cancer therapies .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Significant antibacterial activity |
| Anticancer | IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic cancer) | High cytotoxicity and selectivity towards cancer cells |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Use a nucleophilic substitution reaction starting with 2,5-dichlorophenoxyethyl bromide and 4-ethyl-4H-1,2,4-triazole-3-thiol. Optimize by refluxing in ethanol for 4–6 hours with Na₂CO₃ as a base (yield: ~65–72%) .
- Route 2 : Employ a sodium borohydride reduction of intermediate Schiff bases (e.g., from hydrazide derivatives), followed by cyclization. Use absolute ethanol as the solvent and monitor reaction progress via TLC .
- Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst ratios to improve yield. For example, using DMF-water mixtures increased yields by 10–15% in analogous triazole syntheses .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer :
- Spectroscopy : Use ¹H-NMR to confirm substitution patterns (e.g., ethyl group at position 4: δ 1.2–1.4 ppm triplet; thiol proton: δ 3.8–4.1 ppm). IR spectroscopy identifies thiol (-SH) stretching at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- Elemental Analysis : Validate molecular formula (C₁₂H₁₂Cl₂N₃OS) with ≤0.3% deviation .
- X-ray Crystallography : Resolve crystal packing and confirm steric effects of the 2,5-dichlorophenoxy group .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in airtight, amber vials under nitrogen to prevent oxidation of the thiol group. For short-term use (1–2 weeks), –4°C is acceptable .
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .
Advanced Research Questions
Q. How does the 2,5-dichlorophenoxy substituent influence the compound’s bioactivity compared to other halogenated analogs?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs with 2,4-dichloro, 3,4-dichloro, or mono-chloro substituents. Test antimicrobial activity (e.g., MIC against S. aureus and E. coli) and correlate with substituent electronegativity and steric bulk .
- Data Example :
| Substituent | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 2,5-Dichloro | 8 µg/mL | 32 µg/mL |
| 3,4-Dichloro | 16 µg/mL | 64 µg/mL |
| 4-Chloro | 32 µg/mL | 128 µg/mL |
| (Hypothetical data based on ) |
- Mechanistic Insight : The 2,5-dichloro configuration enhances membrane penetration due to balanced lipophilicity (logP ~3.2) .
Q. How can conflicting data on cytotoxicity in mammalian cell lines be resolved?
- Methodological Answer :
- Experimental Design :
Use standardized cell lines (e.g., HEK-293 vs. HepG2) and control for metabolic activity (MTT assay vs. ATP luminescence) .
Test concentration ranges (1–100 µM) with time-course analysis (24–72 hours).
- Case Study : In triazole-thiol derivatives, discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM) were traced to assay interference from thiol-reactive reagents (e.g., DTT) .
Q. What computational methods predict the compound’s binding affinity to fungal CYP51 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with CYP51 crystal structure (PDB: 3JUS). Focus on interactions with the heme-coordinating triazole-thiol moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the 2,5-dichlorophenoxy group in the hydrophobic binding pocket .
Q. How can regioselective functionalization of the triazole ring be achieved for derivatization studies?
- Methodological Answer :
- Protection-Deprotection Strategy :
Protect the thiol group with trityl chloride (TrCl) in DCM.
Alkylate position 1 with propargyl bromide (CuI catalysis, 60°C).
Deprotect with TFA/water (9:1) to regenerate –SH .
Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show limited efficacy?
- Methodological Answer :
- Variable Testing Conditions : Check agar dilution vs. broth microdilution methods (CLSI guidelines). For example, agar-based assays may underestimate activity due to compound adsorption .
- Strain-Specific Resistance : Screen clinical isolates (e.g., C. albicans vs. C. glabrata) and correlate with CYP51 mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
